(2,2-Diethoxyethyl)benzene
Description
Role of Acetals as Protected Carbonyls
A primary and crucial role of acetals in organic synthesis is to act as protecting groups for carbonyl functionalities (aldehydes and ketones). pearson.comtotal-synthesis.comnumberanalytics.com Carbonyl groups are reactive towards a wide range of nucleophiles and reducing agents. libretexts.orglibretexts.org In a multi-step synthesis, it is often necessary to perform a reaction on one part of a molecule while a carbonyl group elsewhere remains unchanged. By converting the carbonyl to an acetal (B89532), its reactivity is temporarily masked. libretexts.orglibretexts.org The acetal group is stable in neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents, thus protecting the original carbonyl from undesired reactions. libguides.comorganic-chemistry.org Once the desired transformations are complete, the acetal can be readily converted back to the original carbonyl group by treatment with aqueous acid. libguides.comtotal-synthesis.com
Stability and Reactivity of Diethyl Acetals in Diverse Reaction Conditions
Diethyl acetals, such as the one present in (2,2-Diethoxyethyl)benzene, exhibit a characteristic stability profile. They are generally stable in basic and neutral environments, making them compatible with a variety of reagents like organometallics and hydrides. libretexts.orgorganic-chemistry.org However, they are sensitive to acidic conditions, particularly in the presence of water, which leads to hydrolysis back to the corresponding aldehyde or ketone. libguides.comechemi.com The stability of acetals can be influenced by steric and electronic factors. numberanalytics.com For instance, acetals derived from aldehydes are typically more stable than those from ketones. numberanalytics.com While generally unreactive towards nucleophiles and bases, the ether linkages in acetals can be cleaved under harsh conditions. scbt.com They may also form explosive peroxides upon prolonged contact with air, a safety consideration in their storage and handling. echemi.comscbt.com
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-13-12(14-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYERTDTXGGOMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052314 | |
| Record name | (2,2-Diethoxyethyl)benzene | |
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Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
237.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | (2,2-Diethoxyethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
6314-97-2 | |
| Record name | Phenylacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
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| Record name | Phenylacetaldehyde diethyl acetal | |
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| Record name | Phenylacetaldehyde diethyl acetal | |
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| Record name | Benzene, (2,2-diethoxyethyl)- | |
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| Record name | (2,2-Diethoxyethyl)benzene | |
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| Record name | (2,2-diethoxyethyl)benzene | |
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| Record name | PHENYLACETALDEHYDE DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | (2,2-Diethoxyethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 2,2 Diethoxyethyl Benzene and Its Derivatives
Classical Acetalization Routes to (2,2-Diethoxyethyl)benzene
The primary and most established method for synthesizing this compound is through the direct acetalization of phenylacetaldehyde (B1677652) with ethanol (B145695). This approach is valued for its straightforwardness and reliance on readily available starting materials.
Acid-Catalyzed Acetal (B89532) Formation from Phenylacetaldehyde and Ethanol
The reaction between an aldehyde or ketone and an alcohol to form an acetal is a reversible process that requires an acid catalyst. pressbooks.publibretexts.org In the case of this compound, phenylacetaldehyde is treated with two equivalents of ethanol in the presence of an acid.
The acid-catalyzed formation of this compound from phenylacetaldehyde and ethanol proceeds through a well-defined, multi-step mechanism. chemistrysteps.com
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of phenylacetaldehyde by the acid catalyst (e.g., H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com
Nucleophilic Attack by Ethanol : A molecule of ethanol, acting as a weak nucleophile, attacks the activated carbonyl carbon. pressbooks.pubchemistrysteps.com
Deprotonation to Form a Hemiacetal : The resulting oxonium ion is deprotonated, often by another ethanol molecule or the conjugate base of the catalyst, to yield a neutral hemiacetal. pressbooks.pubmasterorganicchemistry.com This hemiacetal is an unstable intermediate that exists in equilibrium with the starting materials. pressbooks.pub
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). pressbooks.pubmasterorganicchemistry.com
Elimination of Water : The lone pair of electrons on the adjacent ether oxygen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion. pressbooks.pubchemistrysteps.com
Second Nucleophilic Attack : A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion. pressbooks.pubchemistrysteps.com
Final Deprotonation : The final step involves the deprotonation of the resulting ion to give the stable acetal, this compound, and regenerate the acid catalyst. youtube.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice and amount of catalyst, temperature, and the solvent used.
Catalysts : Strong protic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are common homogeneous catalysts for this transformation. pressbooks.pub p-Toluenesulfonic acid is also frequently used. The catalyst loading must be carefully controlled; sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can lead to side reactions.
Temperature : The reaction temperature influences the rate of reaction. Often, the reaction is carried out at the reflux temperature of the solvent to accelerate the process and facilitate the removal of water. researchgate.net
Solvent : An inert solvent, such as toluene (B28343) or cyclohexane, is often employed to serve as a medium for the reaction and to aid in the azeotropic removal of water. researchgate.netrsc.org In some cases, an excess of ethanol can be used as both the reactant and the solvent, which helps to shift the equilibrium towards the product.
A study on the synthesis of a related compound, phenylacetaldehyde ethyleneglycol acetal, highlights the importance of optimizing these factors. The optimal conditions found were a specific molar ratio of reactants, catalyst dosage, and reaction time in cyclohexane, achieving a yield above 96.0%. researchgate.net
Table 1: Factors for Optimization in Classical Acetalization
| Parameter | Influence on Reaction | Typical Conditions |
|---|---|---|
| Catalyst | Increases reaction rate by activating the carbonyl group. | HCl, H₂SO₄, p-Toluenesulfonic acid. |
| Temperature | Affects reaction kinetics and equilibrium. | Often reflux to remove water. |
| Solvent | Medium for reaction; can aid in water removal. | Toluene, Cyclohexane, or excess Ethanol. |
| Reactant Ratio | Excess alcohol shifts equilibrium to favor acetal formation. | Molar excess of ethanol. |
| Water Removal | Drives the reversible reaction towards product formation. | Dean-Stark apparatus, azeotropic distillation. |
Alternative Acetalization Approaches to this compound
While classical acid catalysis is effective, research has explored alternative catalytic systems to overcome issues like catalyst separation, corrosion, and waste generation associated with homogeneous acids. These alternatives primarily focus on heterogeneous catalysts.
Use of Metal-Organic Framework (MOF) Catalysts for Acetalization
Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts for various organic transformations, including acetalization. acs.org Their high surface area, tunable porosity, and well-defined active sites make them attractive alternatives to traditional catalysts. rsc.orgresearchgate.net
Zirconium-based MOFs, such as UiO-66, have been shown to be effective catalysts for the acetalization of phenylacetaldehyde (albeit with glycerol (B35011) in the cited studies, the principle applies). rsc.orgrsc.org The catalytic activity of UiO-66 stems from Brønsted acid sites that arise from polarized water molecules coordinated to unsaturated Zr⁴⁺ centers, which are often associated with defects in the MOF structure. rsc.orgresearchgate.net A direct correlation has been observed between the number of these defective sites and the catalytic activity. rsc.org
Table 2: Performance of Zr-MOF Catalysts in Phenylacetaldehyde Acetalization (with Glycerol)
| Catalyst | Conversion (%) (2h) | Key Features | Reference |
|---|---|---|---|
| UiO-66 | High | Brønsted acid sites from linker defects. Stable and reusable. | rsc.org, rsc.org |
| UiO-66-NH₂ | High | Amino-functionalized linker. Modifies product selectivity. | rsc.org, rsc.org |
| MOF-808 | Active | Different pore structure and weaker Brønsted acidity than UiO-66. | rsc.org |
These MOF catalysts are stable under reaction conditions and can be recycled and reused without a significant loss of activity or selectivity, highlighting a key advantage of heterogeneous catalysis. rsc.orgresearchgate.net
Other Heterogeneous Catalysts for Acetal Synthesis
Besides MOFs, a variety of other solid acid catalysts have been investigated for acetal synthesis, offering benefits such as ease of separation, reusability, and reduced environmental impact. ymerdigital.com
Examples of such catalysts include:
Zeolites : These microporous aluminosilicates possess strong acid sites and shape-selective properties. Beta zeolites have been studied for the synthesis of fragrances via acetalization of phenylacetaldehyde. unair.ac.id
Mesoporous Silicas : Materials like SBA-15, functionalized with acid groups, have been used as stable and reusable catalysts for acetalization reactions. researchgate.net
Supported Catalysts : Acids supported on solid materials, such as Zr(SO₄)₂/SiO₂, have demonstrated high catalytic activity and stability in the synthesis of acetals from phenylacetaldehyde. researchgate.net
Heteropolyacids : Supported heteropolyacids are another class of strong solid acids that have been successfully used for acetalization. researchgate.net
Sulfated Zirconia : This material is a strong solid acid catalyst that has been applied in various acid-catalyzed reactions, including isomerization and potentially acetalization. researchgate.net
The development of these heterogeneous systems is a key area of research, aiming for more sustainable and efficient chemical processes. ymerdigital.com
Preparation of Substituted this compound Analogues
The introduction of various functional groups onto the benzene (B151609) ring of this compound allows for the fine-tuning of its chemical properties. This section explores methods for creating these substituted analogs.
Synthesis via Bromoacetaldehyde (B98955) Diethyl Acetal and Substituted Phenols
A prevalent method for synthesizing aryloxyacetaldehyde diethyl acetals involves the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction couples a substituted phenol (B47542) with bromoacetaldehyde diethyl acetal. researchgate.net The general procedure is carried out by first deprotonating the phenol with a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. wikipedia.orgchemicalbook.comrsc.org This is followed by the addition of bromoacetaldehyde diethyl acetal. chemicalbook.comrsc.org
The reaction mixture is typically heated under reflux in a suitable solvent like dimethylformamide (DMF) or dimethylacetamide (DMAC) to drive the reaction to completion. chemicalbook.comrsc.org Upon cooling, the product is extracted and purified, commonly by flash column chromatography. chemicalbook.comrsc.org This method has been successfully applied to a wide range of substituted phenols, yielding the corresponding 2-aryloxyacetaldehyde diethyl acetals. rsc.org For instance, the reaction of phenol with bromoacetaldehyde diethyl acetal in the presence of KOH yields (2,2-diethoxyethoxy)benzene. rsc.org
Table 1: Examples of Substituted (2,2-Diethoxyethoxy)benzene Derivatives Synthesized via Williamson Ether Synthesis rsc.org
| Substituted Phenol | Product | Yield |
| 4-Bromophenol | 1-Bromo-4-(2,2-diethoxyethoxy)benzene | 66% |
| 2,5-Dimethylphenol | 1-(2,2-Diethoxyethoxy)-2,5-dimethylbenzene | 48% |
| 2,4-Dibromophenol | 1-(2,2-Diethoxyethoxy)-2,4-dibromobenzene | 62% |
Incorporating Electron-Donating and Electron-Withdrawing Groups on the Benzene Ring
The electronic nature of substituents on the benzene ring significantly influences the reactivity and properties of the resulting molecule. Methodologies for introducing both electron-donating and electron-withdrawing groups onto the this compound framework are crucial for creating a diverse library of compounds.
Electron-Donating Groups: These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. savemyexams.comstudypug.comstudymind.co.uk Common electron-donating groups include alkyl, hydroxyl (-OH), and amino (-NH2) groups. cognitoedu.org Their presence directs incoming electrophiles to the ortho and para positions. savemyexams.comcognitoedu.org For example, the synthesis of analogs with electron-donating groups can be achieved by starting with a correspondingly substituted phenol in the Williamson ether synthesis described previously. rsc.org
Electron-Withdrawing Groups: These groups decrease the electron density of the benzene ring, making it less reactive towards electrophiles and directing incoming groups to the meta position. savemyexams.compearson.com Examples of electron-withdrawing groups include nitro (-NO2), cyano (-CN), and carbonyl groups. studypug.com The synthesis of this compound with an electron-withdrawing fluorine atom, for instance, can be accomplished by reacting 4-fluorobenzaldehyde (B137897) with diethyl acetal in the presence of an acid catalyst. evitachem.com The fluorine atom's electron-withdrawing nature enhances the electrophilicity at adjacent positions on the benzene ring. evitachem.com
The strategic placement of these groups is essential for modifying the molecule's properties for specific applications, such as in the development of materials with tailored electronic characteristics. worktribe.com
Table 2: Influence of Substituents on Benzene Ring Reactivity
| Group Type | Examples | Effect on Benzene Ring | Directing Effect |
| Electron-Donating | -OH, -NH2, -R (alkyl), -OR (ether) | Activates the ring (more reactive) | Ortho, Para |
| Electron-Withdrawing | -NO2, -CN, -COOH, -C=O, Halogens | Deactivates the ring (less reactive) | Meta (Halogens are an exception, being deactivating but ortho, para-directing) |
Strategies for Chiral this compound Synthesis
The development of methods for the asymmetric synthesis of this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. nih.govmdpi.com Chiral 2-arylethylamine frameworks, which can be conceptually related, are present in numerous bioactive compounds. nih.gov
Strategies for achieving enantioselectivity can involve several approaches:
Use of Chiral Catalysts: Transition metal catalysts, often in complex with chiral ligands, can facilitate asymmetric transformations. For example, rhodium-catalyzed asymmetric hydrogenation has been used to produce chiral cyclic alcohols with excellent enantioselectivity. dicp.ac.cn Similar principles could be applied to precursors of chiral this compound. Dirhodium tetracarboxylate catalysts have also been employed for the asymmetric cyclopropanation to create chiral 1-aryl-2-heteroarylcyclopropane-1-carboxylates. rsc.org
Enzymatic Reactions: Enzymes offer a highly selective route to chiral molecules. nih.gov For instance, imine reductases can be used for the asymmetric synthesis of chiral amines. nih.gov While not a direct synthesis of the target compound, enzymatic methods on related structures highlight a potential strategy.
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct a reaction to proceed stereoselectively. While no specific examples for this compound were found, this is a general and powerful strategy in asymmetric synthesis.
While direct asymmetric syntheses specifically targeting this compound are not yet widely reported, the broader field of asymmetric synthesis provides a strong foundation of techniques that could be adapted for this purpose. researchgate.netresearchgate.netnih.gov
Reactions at the Acetal Center
The primary site of chemical transformation in this compound is the acetal carbon, which is bonded to two ethoxy groups. Reactions at this center typically involve the cleavage of the carbon-oxygen bonds.
Under acidic conditions, this compound undergoes hydrolysis to regenerate phenylacetaldehyde and two molecules of ethanol. This reaction is a cornerstone of its use as a protecting group for the aldehyde functionality of phenylacetaldehyde.
The acid-catalyzed hydrolysis of acetals, including this compound, is a well-studied reaction. The generally accepted mechanism for this process is the A-1 mechanism, which involves a rapid, reversible protonation of one of the oxygen atoms of the acetal, followed by a slow, rate-determining cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation intermediate (an oxocarbenium ion). researchgate.netgla.ac.uk This intermediate then rapidly reacts with water to form a hemiacetal, which subsequently loses a proton and decomposes to the corresponding aldehyde and alcohol. researchgate.net
The key steps in the A-1 mechanism for the hydrolysis of this compound are:
Protonation: A rapid pre-equilibrium protonation of one of the ethoxy groups by a hydronium ion.
Rate-Determining Step: Unimolecular cleavage of the protonated acetal to form ethanol and a resonance-stabilized benzyloxocarbenium ion. The formation of this carbocation is the slowest step in the reaction. researchgate.net
Nucleophilic Attack: Rapid attack of a water molecule on the carbocation to form a protonated hemiacetal.
Deprotonation and Decomposition: Deprotonation of the hemiacetal followed by its breakdown to yield phenylacetaldehyde and a second molecule of ethanol.
Kinetic studies on acetal hydrolysis often reveal that the reaction rate is dependent on the concentration of the acid catalyst. acs.orgacs.org The stability of the carbocation intermediate significantly influences the reaction rate. researchgate.net In the case of this compound, the phenyl group can provide some electronic stabilization to the adjacent carbocation, although its effect is insulated by the methylene (B1212753) group.
Some studies have proposed alternative mechanisms like the A-2 mechanism, which involves a bimolecular rate-determining step where a water molecule attacks the protonated acetal. osti.gov However, for most simple acetals, the A-1 mechanism is favored in aqueous acidic solutions. gla.ac.uk The entropy of activation (ΔS‡) is a key parameter used to distinguish between these mechanisms, with A-1 mechanisms typically exhibiting positive or small negative values, while A-2 mechanisms show large negative values. osti.gov
The acetal group in this compound serves as a robust protecting group for the aldehyde functionality of phenylacetaldehyde. Its removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis. The selection of the acid and reaction conditions is crucial to ensure that other acid-sensitive functional groups in a complex molecule remain intact.
A variety of reagents and conditions can be employed for the deprotection of acetals, allowing for selectivity. These range from strong mineral acids in aqueous or organic solvents to milder Lewis acids or solid-supported acid catalysts.
Common Deprotection Methods:
| Catalyst/Reagent System | Conditions | Notes |
| Aqueous Mineral Acids (e.g., HCl, H₂SO₄) | Typically room temperature or gentle heating. | Standard and effective method, but may not be suitable for substrates with other acid-labile groups. |
| p-Toluenesulfonic acid (p-TsOH) | Methanol/water mixtures. | A milder alternative to strong mineral acids, often used for sensitive substrates. mdpi.com |
| Lewis Acids (e.g., Er(OTf)₃, TMSCl/CoCl₂) | Often in aprotic solvents like acetonitrile. | Can offer high selectivity and proceed under mild conditions. The synergistic effect of two Lewis acids can enhance catalytic activity. thieme-connect.com |
| Solid-supported catalysts | Heterogeneous conditions, allowing for easy catalyst removal. | Examples include ion-exchange resins or clays. |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Catalytic amounts in water at 30 °C. | Offers rapid and quantitative conversion under mild conditions. organic-chemistry.org |
This compound can undergo transacetalization in the presence of an alcohol or a diol and an acid catalyst. In this reaction, the ethoxy groups of the acetal are exchanged with other alkoxy groups. This process is an equilibrium reaction, and the position of the equilibrium can be controlled by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture.
Transacetalization is a valuable synthetic tool for the formation of different acetals or for the protection of diols as cyclic acetals. For example, reacting this compound with a 1,2- or 1,3-diol in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively). These reactions are often driven by the formation of a thermodynamically more stable cyclic acetal. thieme-connect.com
Nanoporous aluminosilicates have been shown to be highly effective catalysts for transacetalization reactions, allowing for rapid exchange under mild conditions. rsc.org These catalysts are also recyclable, making the process more sustainable.
While less common than hydrolysis, the acetal carbon can be attacked by strong nucleophiles, particularly when activated by a Lewis acid.
The reaction of acetals with Grignard reagents is generally not a straightforward process. Grignard reagents are strong bases and can deprotonate acidic protons if present. chemguide.co.ukmasterorganicchemistry.com In the absence of acidic protons, a Grignard reagent can, in principle, act as a nucleophile and attack the acetal carbon. However, this reaction typically requires activation of the acetal by a Lewis acid to make the acetal carbon more electrophilic. The direct reaction of a Grignard reagent with an acetal like this compound is not a standard synthetic transformation. More commonly, the aldehyde is first deprotected and then reacted with the Grignard reagent. libretexts.org
However, there are instances in the patent literature where compounds containing the this compound moiety are reacted with Grignard reagents, suggesting that under specific conditions, a reaction at or involving this group can occur. justia.com The general reaction of a Grignard reagent (R-MgX) with an aldehyde or ketone results in the formation of an alcohol after an acidic workup. libretexts.orgmnstate.edu If this compound were to react with a Grignard reagent, it would likely involve the displacement of an ethoxy group to form a new carbon-carbon bond, resulting in an ether. This type of reaction is more efficient with orthoesters.
Reactions with Nucleophiles at the Acetal Carbon
Wittig Reactions
The this compound compound is a precursor to phenylacetaldehyde, which readily undergoes the Wittig reaction. The Wittig reaction is a prominent method for alkene synthesis, where an aldehyde or ketone reacts with a phosphorus ylide (a Wittig reagent). wikipedia.org In this context, the acetal of this compound is first hydrolyzed under acidic conditions to generate the reactive phenylacetaldehyde intermediate. This aldehyde then reacts with a triphenyl phosphonium (B103445) ylide to form a substituted stilbene, with triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org
Acetal Hydrolysis: this compound is treated with an aqueous acid to yield phenylacetaldehyde.
Wittig Olefination: The resulting phenylacetaldehyde is reacted with a Wittig reagent (R'-CH=PPh₃) to form an alkene.
The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. Stabilized ylides typically result in the (E)-alkene, whereas non-stabilized ylides favor the formation of the (Z)-alkene. organic-chemistry.org
Table 1: Wittig Reaction of Phenylacetaldehyde (from this compound)
| Reactant (Post-Hydrolysis) | Wittig Reagent | Base (for Ylide Generation) | Typical Solvent | Product |
|---|---|---|---|---|
| Phenylacetaldehyde | Methyltriphenylphosphonium bromide | n-BuLi, t-BuOK, or NaH commonorganicchemistry.com | THF, Diethyl ether wikipedia.org | 3-Phenyl-1-propene |
| Phenylacetaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi, t-BuOK, or NaH commonorganicchemistry.com | THF, Diethyl ether wikipedia.org | Stilbene |
| Phenylacetaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | Ethyl cinnamate |
Formation of Iminium Ions and Subsequent Trapping
Similar to the Wittig reaction, the formation of iminium ions from this compound first requires the hydrolysis of the acetal to phenylacetaldehyde. The resulting aldehyde can then react with a secondary amine in the presence of an acid catalyst to form a highly electrophilic iminium ion. numberanalytics.com These transient intermediates are susceptible to attack by a wide range of nucleophiles. d-nb.info
This reactivity is harnessed in various synthetic methodologies. For instance, research has demonstrated that cyclic iminium ions generated in situ from acetals can be trapped by nucleophiles to create complex heterocyclic structures. mdpi.comresearchgate.net A well-established technique for detecting the formation of such reactive intermediates is through trapping with cyanide ions (e.g., from KCN). The resulting α-aminonitrile adduct can be detected and characterized, confirming the transient existence of the iminium ion. nih.gov
Table 2: Iminium Ion Formation and Trapping
| Step | Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Hydrolysis | Generation of the aldehyde from the acetal. | This compound, H₃O⁺ | Phenylacetaldehyde |
| 2. Iminium Ion Formation | Reaction of the aldehyde with a secondary amine. | Phenylacetaldehyde, Secondary Amine (e.g., Pyrrolidine), Acid Catalyst | Phenylacetyl-iminium ion |
| 3. Nucleophilic Trapping | Attack of a nucleophile on the electrophilic iminium ion. | Iminium ion, Nucleophile (e.g., CN⁻) nih.gov | Trapped adduct (α-aminonitrile) |
Reactions Involving the Benzene Ring of this compound
The (2,2-diethoxyethyl) group attached to the benzene ring acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. This is due to the electron-donating nature of the alkyl group.
Electrophilic Aromatic Substitution (EAS) Reactions
The nitration of this compound is achieved by treating it with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This electrophile then attacks the electron-rich benzene ring. Due to the ortho-, para-directing nature of the (2,2-diethoxyethyl) substituent, the reaction yields a mixture of 1-(2,2-diethoxyethyl)-2-nitrobenzene and 1-(2,2-diethoxyethyl)-4-nitrobenzene. The para-isomer is often the major product due to reduced steric hindrance compared to the ortho position. Studies on the analogous compound, 1-(2,2-dimethoxyethyl)benzene, confirm that nitration occurs, yielding the corresponding ortho-nitro product under controlled temperature conditions (0-5°C).
Table 3: Nitration of this compound
| Reagents | Catalyst | Conditions | Products |
|---|---|---|---|
| Concentrated HNO₃ | Concentrated H₂SO₄ | 0–50°C chemguide.co.uk | 1-(2,2-diethoxyethyl)-2-nitrobenzene (ortho), 1-(2,2-diethoxyethyl)-4-nitrobenzene (para) |
The halogenation of this compound involves the reaction of the aromatic ring with a halogen (typically chlorine or bromine) in the presence of a Lewis acid catalyst. libretexts.org Common catalysts include iron(III) chloride (FeCl₃) for chlorination and iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) for bromination. The catalyst polarizes the halogen molecule, creating a potent electrophile that is attacked by the benzene ring. libretexts.org This reaction produces a mixture of ortho- and para-halogenated derivatives, such as 1-bromo-2-(2,2-diethoxyethyl)benzene and 1-bromo-4-(2,2-diethoxyethyl)benzene (B2423858). nih.gov
Table 4: Halogenation of this compound
| Halogen | Catalyst | Products |
|---|---|---|
| Chlorine (Cl₂) | FeCl₃ or AlCl₃ | 1-chloro-2-(2,2-diethoxyethyl)benzene (ortho), 1-chloro-4-(2,2-diethoxyethyl)benzene (B14118368) (para) |
| Bromine (Br₂) | FeBr₃ or AlBr₃ | 1-bromo-2-(2,2-diethoxyethyl)benzene (ortho), 1-bromo-4-(2,2-diethoxyethyl)benzene (para) |
The activated nature of the benzene ring in this compound makes it a suitable substrate for Friedel-Crafts reactions.
Alkylation: This reaction introduces an alkyl group onto the benzene ring by reacting it with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). pressbooks.pubmt.com The reaction of this compound with an alkylating agent like t-butyl chloride would yield a mixture of ortho- and para-substituted products. A significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group further activates the ring. organic-chemistry.orgcerritos.edu
Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or acid anhydride (B1165640) and a Lewis acid catalyst. libretexts.org Unlike alkylation, the product of acylation is a ketone whose acyl group is deactivating, which effectively prevents further substitution reactions on the same ring. mt.com Reacting this compound with a reagent like acetyl chloride (CH₃COCl) in the presence of AlCl₃ would produce ortho- and para-acylated ketones.
Table 5: Friedel-Crafts Reactions of this compound
| Reaction Type | Electrophile Source | Catalyst | Products |
|---|---|---|---|
| Alkylation | Alkyl halide (e.g., R-Cl) | AlCl₃ | ortho- and para-alkyl-(2,2-diethoxyethyl)benzene |
| Acylation | Acyl chloride (e.g., R-COCl) | AlCl₃ | ortho- and para-acyl-(2,2-diethoxyethyl)benzene |
Functionalization of the Benzene Ring via Organometallic Reactions
The transformation of this compound's aromatic core through organometallic reactions represents a powerful strategy for introducing a wide array of substituents. These methods leverage the unique reactivity of organometallic intermediates to achieve specific and controlled C-C bond formations.
Suzuki, Stille, and Heck Couplings of Halogenated this compound Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netmasterorganicchemistry.com For halogenated this compound derivatives, reactions such as the Suzuki, Stille, and Heck couplings provide versatile pathways to elaborate the aromatic ring.
The Suzuki coupling involves the reaction of an aryl or vinyl halide with an aryl or vinyl boronic acid or its ester, catalyzed by a palladium complex. harvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. masterorganicchemistry.com For a halogenated this compound, a typical Suzuki coupling would involve its reaction with a suitable boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent can significantly influence the reaction's outcome. Less polar solvents like 1,4-dioxane (B91453) are often used with catalysts such as Pd(PPh₃)₄. whiterose.ac.uk
The Stille coupling utilizes an organotin reagent (stannane) as the coupling partner for an organic halide or triflate. organic-chemistry.org A key advantage of the Stille coupling is the stability of the organostannane reagents. organic-chemistry.org In the context of this compound, a halogenated derivative can be coupled with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups.
The Heck reaction differs from the Suzuki and Stille couplings as it involves the coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.com This reaction is a powerful method for the synthesis of substituted alkenes. A halogenated this compound can undergo a Heck reaction with an alkene to form a styrenyl-type derivative, where the (2,2-diethoxyethyl)phenyl group is attached to one of the double bond carbons.
A comparative overview of these coupling reactions is presented in the table below.
| Reaction | Organometallic Reagent | Coupling Partner | Key Features |
| Suzuki | Organoboron (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | Mild conditions, functional group tolerance, uses non-toxic boron reagents. masterorganicchemistry.comharvard.edu |
| Stille | Organotin (stannane) | Aryl/Vinyl Halide or Triflate | Stable reagents, versatile for various R groups, but tin compounds are toxic. organic-chemistry.org |
| Heck | - | Alkene | Forms C-C bond between aryl halide and alkene, synthesizes substituted alkenes. masterorganicchemistry.com |
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or t-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a substituent specifically at the ortho position. wikipedia.org
While the (2,2-diethoxyethyl) group itself is not a classical DMG, its constituent ether oxygens can exhibit a directing effect. The coordination of the lithium atom to the oxygen atoms of the diethoxyethyl group can increase the acidity of the ortho protons, facilitating their removal by a strong base. uwindsor.ca The effectiveness of such a group as a DMG depends on its ability to form a stable chelate with the lithium cation.
The general mechanism for DoM involves the following steps:
Coordination of the organolithium reagent to the heteroatom(s) of the DMG. wikipedia.org
Deprotonation of the proximal ortho C-H bond to form an aryllithium species. wikipedia.org
Reaction of the aryllithium with an electrophile to introduce a new substituent at the ortho position.
The choice of the organolithium base and solvent is crucial for the success of DoM reactions. uwindsor.ca Strongly basic alkyllithiums are commonly employed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). uwindsor.ca
Chemo- and Regioselective Transformations of this compound
The presence of two distinct reactive sites in this compound—the acetal functionality and the aromatic ring—presents both a challenge and an opportunity for selective chemical transformations. Achieving chemo- and regioselectivity is paramount for the efficient synthesis of complex molecules derived from this building block.
Strategies for Differential Reactivity of the Acetal and Aromatic Moieties
The key to achieving differential reactivity lies in exploiting the inherent differences in the chemical nature of the acetal and the aromatic ring. The acetal is susceptible to hydrolysis under acidic conditions to reveal the corresponding aldehyde, while the aromatic ring is prone to electrophilic substitution.
One common strategy is to perform reactions on the aromatic ring under conditions that preserve the acetal group. For instance, many electrophilic aromatic substitution reactions, such as nitration or halogenation, can be carried out under conditions that are mild enough not to cleave the acetal. The acetal group is generally stable to basic and neutral conditions, allowing for a wide range of reactions to be performed on the aromatic ring or on other functional groups that may be present on the molecule.
Conversely, the acetal can be selectively transformed in the presence of the aromatic ring. Acid-catalyzed hydrolysis is a straightforward method to deprotect the acetal and generate the corresponding phenylacetaldehyde. This transformation can be achieved using various acids, from dilute mineral acids to Lewis acids. researchgate.net For example, refluxing with dilute sulfuric acid in ethanol can lead to deprotection and subsequent cyclization reactions. uni-muenchen.de
The table below summarizes some strategies for achieving differential reactivity.
| Reactive Moiety | Reaction Type | Conditions | Outcome |
| Acetal | Hydrolysis | Acidic (e.g., dil. H₂SO₄, TFA) researchgate.net | Formation of phenylacetaldehyde |
| Aromatic Ring | Electrophilic Substitution | Varies (e.g., HNO₃/H₂SO₄ for nitration) | Functionalization of the benzene ring |
| Aromatic Ring | Directed Ortho Metalation | Strong base (e.g., n-BuLi) uwindsor.ca | Ortho-functionalization of the benzene ring |
Research Landscape and Gaps Pertaining to 2,2 Diethoxyethyl Benzene
(2,2-Diethoxyethyl)benzene, also known as phenylacetaldehyde (B1677652) diethyl acetal (B89532), is primarily utilized as a raw material in organic synthesis. chembk.comnist.gov Its synthesis can be achieved through various methods, including the reaction of a phenyl-substituted starting material with appropriate reagents to introduce the diethoxyethyl group. For instance, a related compound, 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene, is synthesized from m-methoxybenzenethiol and bromoacetaldehyde (B98955) diethyl acetal. prepchem.com
The reactivity of this compound is dictated by its two main components. The acetal group can undergo hydrolysis under acidic conditions to yield phenylacetaldehyde. The benzene (B151609) ring can participate in electrophilic substitution reactions, although the diethoxyethyl substituent will influence the position of incoming electrophiles. Research on related substituted this compound compounds, such as those with chloro or fluoro groups, indicates that the benzene ring can undergo substitution, and the diethoxyethyl group can be involved in nucleophilic substitution under specific conditions. evitachem.comsmolecule.com
While the fundamental chemistry of acetals and benzene rings is well-established, the specific and detailed reaction pathways and synthetic applications of this compound itself are not extensively documented in widely available literature. Much of the available information pertains to its role as a synthetic intermediate. chembk.comontosight.ai There appears to be a gap in the literature regarding a comprehensive exploration of its unique reactivity arising from the interplay between the acetal and the phenyl group, as well as its potential applications in areas like medicinal chemistry or materials science, which are often seen for other substituted benzenes. ontosight.aievitachem.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C12H18O2 nist.gov |
| Molecular Weight | 194.27 g/mol nist.gov |
| CAS Number | 6314-97-2 nist.gov |
| Appearance | Aromatic hydrocarbon derivative chembk.com |
| Boiling Point | 118.5 °C at 15 Torr chembk.com |
| Density | 0.964 g/cm³ (Predicted) chembk.com |
| Synonyms | Phenylacetaldehyde diethyl acetal, 1,1-diethoxy-2-phenylethane nist.gov |
Applications of 2,2 Diethoxyethyl Benzene in Complex Molecule Synthesis
(2,2-Diethoxyethyl)benzene as a Versatile Synthetic Intermediate
The strategic application of this compound as a masked aldehyde is a key feature of its role as a versatile synthetic intermediate. This protection allows for its participation in a variety of transformations where the free aldehyde would be incompatible.
The acetal (B89532) group in this compound effectively masks the reactivity of the phenylacetaldehyde (B1677652) moiety, enabling its use in various carbon-carbon bond-forming reactions. The acetal is stable to a range of reaction conditions, including those involving strong bases and nucleophiles, which would otherwise react with an unprotected aldehyde. Once the desired carbon-carbon bond has been formed elsewhere in the molecule, the acetal can be hydrolyzed to reveal the aldehyde functionality for further transformations.
While direct carbon-carbon bond formation at the carbon adjacent to the acetal is not its primary application, its role as a masked aldehyde is crucial in multi-step syntheses. For instance, the phenyl group of this compound can be functionalized through electrophilic aromatic substitution, and the resulting derivative can then undergo further reactions. The stability of the acetal group ensures that the aldehyde is protected during these steps. Subsequently, the deprotection of the acetal yields a substituted phenylacetaldehyde, which can then participate in reactions such as aldol (B89426) condensations, Wittig reactions, and other nucleophilic additions to the carbonyl group, thereby forming new carbon-carbon bonds.
| Reaction Type | Role of this compound | Subsequent C-C Bond Formation |
| Electrophilic Aromatic Substitution | Stable reactant allowing for functionalization of the phenyl ring. | Deprotection to the aldehyde, followed by aldol condensation, Wittig reaction, etc. |
| Grignard Reactions | Inert to Grignard reagents, allowing for reactions at other sites. | Subsequent unmasking of the aldehyde for further carbon chain extension. |
This compound serves as a precursor to phenylacetaldehyde, which is a key component in the synthesis of various nitrogen-containing heterocycles. The in situ generation of phenylacetaldehyde from its diethyl acetal under acidic conditions is a common strategy to control its reactivity and prevent side reactions like self-condensation.
One notable application is in the Pictet-Spengler reaction , a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are core structures in many alkaloids and pharmaceutical agents. In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization wikipedia.orgjk-sci.com. By using this compound, phenylacetaldehyde can be gradually released to react with the amine, leading to the formation of the corresponding heterocyclic product nih.gov.
While direct synthesis of imidazoles and pyrrolidines from this compound is less commonly reported, its unmasked form, phenylacetaldehyde, can be a starting material for their synthesis through various multi-component reactions. For example, the Radziszewski reaction and its variations can be employed for the synthesis of substituted imidazoles from an aldehyde, a 1,2-dicarbonyl compound, and ammonia.
This compound and its derivatives are valuable precursors in the synthesis of the benzofuran (B130515) scaffold, a privileged structure in medicinal chemistry nih.govmdpi.com. The synthesis often involves the reaction of a substituted phenol (B47542) with a haloacetaldehyde acetal, followed by intramolecular cyclization.
A patented method describes the production of substituted benzofurans where a key step is the acid-catalyzed cyclization of a p-(2,2-diethoxyethoxy)aryl ether google.comsigmaaldrich.com. This transformation highlights the utility of the diethoxyethyl group in forming the furan (B31954) ring of the benzofuran system. The reaction typically proceeds via the formation of an oxonium ion intermediate under acidic conditions, followed by intramolecular electrophilic attack on the aromatic ring and subsequent elimination to afford the benzofuran wuxiapptec.com.
| Starting Material | Reaction Condition | Product |
| Substituted Phenol and Haloacetaldehyde Diethyl Acetal | Strong base, high boiling solvent | Aryloxyacetaldehyde Diethyl Acetal |
| Aryloxyacetaldehyde Diethyl Acetal | Polyphosphoric acid, heat | Substituted Benzofuran |
Integration of this compound in Total Synthesis Efforts
The strategic use of this compound and its derivatives as reliable building blocks has been demonstrated in the total synthesis of several complex natural products and bioactive molecules.
A prominent example of the application of a this compound derivative is in the total synthesis of zyzzyanones . Zyzzyanones are a group of marine alkaloids with a unique bispyrroloquinone ring system. The key step in the synthesis of zyzzyanones A-D involves the construction of a pyrrole (B145914) ring through a manganese(III) acetate (B1210297) mediated oxidative free-radical cyclization. In this synthesis, a derivative of this compound, specifically 4-benzyloxyphenyl acetaldehyde (B116499) diethyl acetal, is reacted with a 6-benzylamino indole-4,7-quinone derivative to construct the crucial pyrrole ring in a single step. This approach provided a rapid and efficient route to the core structure of these complex natural products.
The utility of this compound extends to the synthesis of pharmaceuticals and other bioactive molecules, primarily through its role as a masked source of phenylacetaldehyde. As previously mentioned, the Pictet-Spengler reaction is a cornerstone in the synthesis of numerous alkaloids and synthetic drugs containing the tetrahydroisoquinoline or related heterocyclic systems wikipedia.orgjk-sci.comnih.gov. The controlled release of phenylacetaldehyde from its diethyl acetal is advantageous in these syntheses, often leading to higher yields and cleaner reactions.
Advanced Synthetic Strategies Employing this compound
The controlled generation of phenylacetaldehyde from this compound allows for its integration into sophisticated reaction sequences that efficiently build molecular complexity. These strategies are central to the synthesis of natural products and other biologically active molecules.
Tandem and Cascade Reactions
Tandem and cascade reactions, in which multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient approach to complex molecule synthesis. This compound is a key participant in such sequences, most notably in reactions involving an initial deprotection step to unveil the aldehyde functionality, which then triggers a cascade of cyclization events.
A prominent example of this is the Pictet-Spengler reaction , a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids. mdpi.comresearchgate.net In this context, the reaction of a β-arylethylamine with this compound under acidic conditions initiates a tandem sequence. The first step is the hydrolysis of the diethyl acetal to generate phenylacetaldehyde. This is immediately followed by condensation with the amine to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product. mdpi.comresearchgate.net
This tandem deprotection-cyclization strategy has been employed in the total synthesis of various complex alkaloids. nih.gov For instance, the synthesis of certain renieramycin-type and jorunnamycin A antitumor alkaloids involves a stereoselective Pictet-Spengler reaction where an aldehyde, which can be derived from a precursor like this compound, is a key component. nih.gov Similarly, the construction of the core structure of crispine A, a hexahydropyrrolo[2,1-a]isoquinoline alkaloid, utilizes a Pictet-Spengler cyclization as a crucial step. nih.gov
The utility of this compound in these cascade reactions is highlighted by its ability to provide a steady, low concentration of the aldehyde, which can be critical for achieving high yields and stereoselectivity in the subsequent cyclization steps.
Table 1: Examples of Tandem Reactions Involving Aldehyde Precursors in Alkaloid Synthesis
| Starting Materials | Key Reaction Sequence | Product Core Structure | Alkaloid Class Example |
| β-phenylethylamine, this compound | Acetal Hydrolysis → Iminium Ion Formation → Pictet-Spengler Cyclization | Tetrahydroisoquinoline | Isoquinoline Alkaloids |
| Tryptamine derivative, Aldehyde precursor | Acetal Hydrolysis → Iminium Ion Formation → Pictet-Spengler Cyclization | Tetrahydro-β-carboline | Indole Alkaloids |
| Amino ester, Aldehyde precursor | Stereoselective Pictet-Spengler Reaction | Dihydropyrrolo[2,1-a]isoquinoline | Renieramycin-type Alkaloids |
Multicomponent Reactions (MCRs) Incorporating this compound Derivatives
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating the majority of the atoms from the reactants. wikipedia.orgwikipedia.orgnih.gov These reactions are highly valued for their efficiency and atom economy in generating molecular diversity. The in situ generation of phenylacetaldehyde from this compound makes it a potentially valuable component for isocyanide-based MCRs such as the Passerini and Ugi reactions.
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction (U-4CR) extends this by including a primary amine, yielding a bis-amide. wikipedia.orgnih.govorganic-chemistry.org
While direct examples explicitly detailing the use of this compound in Passerini or Ugi reactions are not extensively documented in readily available literature, the principles of these reactions support its potential application. The acidic conditions often employed or tolerated in these MCRs could facilitate the initial hydrolysis of the acetal to provide the necessary aldehyde component. The aldehyde would then participate in the formation of the key intermediates of the MCR.
For example, in a hypothetical Ugi reaction, this compound could be mixed with an amine, a carboxylic acid, and an isocyanide under appropriate conditions. The initial formation of phenylacetaldehyde would lead to the formation of an imine with the amine, which would then react with the isocyanide and the carboxylate anion to proceed through the Ugi reaction mechanism. wikipedia.orgorganic-chemistry.org The compatibility of acetal functionalities with Ugi reaction conditions has been demonstrated with other acetal-containing reactants, suggesting the feasibility of this approach.
The application of this compound in MCRs would offer the advantage of using a stable, easy-to-handle liquid as a source for the less stable phenylacetaldehyde, thereby enhancing the practicality and scope of these powerful synthetic methods for creating libraries of complex molecules.
Table 2: Potential Multicomponent Reactions Utilizing in situ Generated Phenylacetaldehyde
| Reaction Name | Components | Key Intermediate from Phenylacetaldehyde | Product Type |
| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | Phenylacetaldehyde | α-Acyloxy Carboxamide |
| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Imine (from Phenylacetaldehyde and Amine) | Bis-amide |
Computational and Spectroscopic Investigations of 2,2 Diethoxyethyl Benzene
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the identification and structural elucidation of (2,2-Diethoxyethyl)benzene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary information about the molecule's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The methine proton (-CH) of the acetal (B89532) group is expected to produce a triplet, and the methylene (B1212753) protons (-CH2-) of the ethyl groups would likely appear as a quartet. The methyl protons (-CH3) of the ethyl groups would be observed as a triplet further upfield. For the closely related phenylacetaldehyde (B1677652) dimethyl acetal, the aromatic protons appear as a multiplet at approximately 7.2 ppm, the methine proton as a triplet at 4.4 ppm, the methylene protons as a doublet at 2.8 ppm, and the methoxy (B1213986) protons as a singlet at 3.3 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The benzene ring will show multiple signals in the aromatic region (typically 120-140 ppm). The methine carbon of the acetal is expected to have a chemical shift in the range of 100-110 ppm. The methylene carbons of the ethoxy groups would appear around 60-70 ppm, and the methyl carbons would be found in the upfield region of the spectrum.
Reaction Monitoring: NMR spectroscopy is also instrumental in monitoring the progress of reactions involving this compound, such as its formation from phenylacetaldehyde and ethanol (B145695) or its hydrolysis back to these reactants. nih.govasahilab.co.jp By acquiring NMR spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics and endpoints. asahilab.co.jp For instance, in the formation of an acetal, one would monitor the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of the acetal methine proton signal. asahilab.co.jp Ultrafast 2D NMR techniques can even allow for the real-time mechanistic study of such reactions, including the characterization of short-lived intermediates like hemiacetals. nih.govnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Methine (CH) | ~ 4.5 | Triplet |
| Methylene (OCH₂) | ~ 3.5 | Quartet |
| Methylene (ArCH₂) | ~ 2.8 | Doublet |
| Methyl (CH₃) | ~ 1.2 | Triplet |
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through the analysis of its fragmentation patterns. nih.gov
Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion [M]⁺•, which can then undergo fragmentation. The mass-to-charge ratio (m/z) of these fragments provides valuable structural information. The mass spectrum of phenylacetaldehyde diethyl acetal shows a prominent peak at m/z 103, which corresponds to the loss of an ethoxy group and the formation of a stable benzylic cation. nih.govmassbank.eu Other significant fragments are observed at m/z 91 (tropylium ion), 75, and 47. nih.govmassbank.eu The molecular ion peak at m/z 194 may also be observed, confirming the molecular weight of the compound. nih.gov
By comparing the experimental mass spectrum to a database of known spectra, the identity of the compound can be confirmed. nih.gov Furthermore, the presence of any unexpected peaks can indicate the presence of impurities, making mass spectrometry a crucial tool for purity assessment.
Table 2: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
|---|---|---|
| 103 | 999 | [C₇H₇O]⁺ |
| 91 | 531 | [C₇H₇]⁺ (Tropylium ion) |
| 75 | 524 | [C₂H₅O=CH-O]⁺ |
| 47 | 877 | [C₂H₅O]⁺ |
| 121 | 238 | [C₈H₉O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring.
Aliphatic C-H Stretching: Strong bands will appear in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the ethyl and methylene groups.
C-O Stretching: Strong absorptions corresponding to the C-O single bonds of the ether linkages in the acetal group are typically found in the 1050-1150 cm⁻¹ region.
Aromatic C=C Bending: Several medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.
Out-of-Plane C-H Bending: The substitution pattern of the benzene ring can often be determined from the strong absorption bands in the 690-900 cm⁻¹ region.
The absence of a strong carbonyl (C=O) stretching band around 1700-1750 cm⁻¹ would confirm the absence of any starting phenylacetaldehyde impurity.
Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the properties and reactivity of this compound.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to study the mechanisms of reactions involving this compound, such as its formation or hydrolysis.
Molecular Modeling and Conformational Analysis of this compound and its Derivatives
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is conformational analysis, which aims to identify the most stable three-dimensional arrangements (conformers) of a molecule.
For a flexible molecule like this compound, with several rotatable single bonds, numerous conformations are possible. libretexts.org Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of these different conformers. The side chain of this compound can adopt various orientations relative to the benzene ring. Studies on substituted benzenes with flexible side chains have shown that the conformational preferences are influenced by a balance of steric and electronic effects. rsc.org The diethyl acetal group itself also has conformational flexibility, with rotations around the C-O bonds being particularly important. nih.gov
Understanding the preferred conformations of this compound and its derivatives is crucial, as the molecular shape can significantly influence its physical properties and reactivity. Molecular modeling can predict the most likely conformations in different environments, such as in solution or in the gas phase.
Future Directions and Emerging Research Avenues for 2,2 Diethoxyethyl Benzene
Catalysis in (2,2-Diethoxyethyl)benzene Chemistry
Catalysis remains a cornerstone for improving the synthesis and functionalization of this compound. Future developments are aimed at creating more active, selective, and reusable catalysts to streamline production and enable new chemical transformations.
The synthesis of this compound is typically an acid-catalyzed acetalization of phenylacetaldehyde (B1677652) with ethanol (B145695). Traditionally, this process relies on homogeneous mineral acids like sulfuric or hydrochloric acid. While effective, these catalysts present challenges related to corrosion, product separation, and waste generation.
Emerging research is focused on developing superior catalytic systems.
Homogeneous Catalysis: Research into novel organocatalysts or metal-organic complexes could offer milder reaction conditions and improved selectivity, minimizing side reactions.
Heterogeneous Catalysis: The development of solid acid catalysts is a major area of interest. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. Materials such as zeolites, ion-exchange resins, and metal oxides are being investigated for their potential to efficiently catalyze acetal (B89532) formation. paperpublications.org The goal is to create systems with high activity and stability that can operate under mild conditions. mdpi.com The development of cost-effective and eco-friendly catalysts, such as those based on mixed oxides, is a promising direction for the complete oxidation of benzene (B151609) and its derivatives, suggesting a potential for similar catalytic systems in other reactions involving this scaffold. mdpi.com
Table 1: Comparison of Catalytic Systems for Acetalization
| Catalyst Type | Examples | Advantages | Research Focus |
|---|---|---|---|
| Homogeneous (Traditional) | H₂SO₄, HCl | High activity, low cost | N/A (Baseline) |
| Homogeneous (Novel) | Organocatalysts, Metal-Organic Frameworks (MOFs) | High selectivity, mild conditions | Design of catalysts with higher turnover numbers and stability. |
| Heterogeneous | Zeolites, Ion-Exchange Resins, Solid Phosphoric Acid | Easy separation, reusability, reduced waste | Improving catalyst lifetime, pore-tuning for shape selectivity, and enhancing performance in continuous flow reactors. |
While this compound itself is an achiral molecule, it serves as a precursor to a wide range of derivatives. Future research will likely explore the use of asymmetric catalysis to introduce chirality into these derivatives, creating enantiomerically pure compounds that are highly valuable in the pharmaceutical and agrochemical industries.
The acetal group in this compound protects the aldehyde functionality, allowing for chemical modifications at other parts of the molecule, such as the benzene ring or the benzylic position. Asymmetric catalysis can be applied to these subsequent reactions. For instance, an electrophilic substitution on a prochiral derivative of this compound could be rendered enantioselective through the use of a chiral catalyst. The development of chiral Lewis acids or organocatalysts for these transformations represents a significant research opportunity. youtube.comresearchgate.net The use of bio-based solvents in asymmetric catalysis is also a growing field, which could be applied to reactions involving derivatives of this compound to improve both enantioselectivity and the environmental profile of the process. nih.govencyclopedia.pub
Green Chemistry Principles in the Synthesis and Application of this compound
The 12 principles of green chemistry provide a framework for making chemical processes more environmentally sustainable. paperpublications.orgorganic-synthesis.com Future research on this compound will increasingly incorporate these principles, from the choice of starting materials to the reaction conditions and solvent systems employed.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous. organic-synthesis.comyoutube.com In the synthesis of this compound, ethanol serves as both a reactant and a solvent, which is advantageous as ethanol is considered a greener solvent compared to many hydrocarbons or chlorinated solvents.
Future research will aim to further improve the environmental footprint by:
Optimizing reactant ratios to minimize the excess ethanol required, thereby reducing energy consumption during purification.
Developing solvent-free reaction conditions , potentially by using a solid heterogeneous catalyst in a gas-phase reaction or a high-concentration liquid-phase reaction.
Exploring alternative benign solvents if a co-solvent is necessary for specific applications. Water or supercritical fluids like carbon dioxide are potential candidates that minimize environmental impact. youtube.com
Table 2: Green Chemistry Metrics for Synthesis Improvement
| Metric | Definition | Application to this compound Synthesis |
|---|---|---|
| Atom Economy | A measure of how many atoms of the reactants are incorporated into the final desired product. paperpublications.org | The acetalization reaction has a high atom economy, with water being the only byproduct. |
| Process Mass Intensity (PMI) | The total mass of materials (reactants, solvents, reagents) used to produce a certain mass of product. whiterose.ac.uk | Future research aims to lower the PMI by reducing solvent use and improving catalyst efficiency. |
| E-Factor | The mass ratio of waste to desired product. | The goal is to minimize the E-Factor by eliminating waste from catalysts and solvents. |
A major thrust of green chemistry is the use of renewable feedstocks instead of finite petrochemical resources. youtube.comaustraliansciencejournals.com The synthesis of this compound traditionally relies on precursors derived from petroleum.
Ethanol: Bio-ethanol, produced from the fermentation of sugars from crops like corn or sugarcane, is a readily available renewable feedstock.
Phenylacetaldehyde: The aromatic component, phenylacetaldehyde, is typically derived from petroleum-based starting materials like styrene. A significant future research direction is the development of pathways to produce aromatic building blocks from renewable sources, most notably lignin (B12514952). Lignin is a complex polymer found in plant biomass and is a rich, underutilized source of aromatic compounds. researchgate.net Research into the catalytic depolymerization and upgrading of lignin could provide a sustainable route to phenylacetaldehyde or its precursors, creating a fully bio-based synthesis route for this compound.
Exploration of Novel Derivatives and Their Synthetic Utility
The chemical structure of this compound makes it an excellent platform for creating a diverse array of functionalized molecules. The acetal group is a robust protecting group for the aldehyde, stable to many reaction conditions that would affect a free aldehyde. This stability allows for selective modification of the benzene ring. fiveable.me
Future research will focus on using this compound as a starting material to perform electrophilic aromatic substitution reactions. msu.edu These reactions can introduce a wide range of functional groups onto the aromatic ring. Subsequent hydrolysis of the acetal group unmasks the aldehyde, yielding a variety of substituted phenylacetaldehyde derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and advanced materials.
Table 3: Potential Novel Derivatives via Electrophilic Aromatic Substitution
| Reaction | Reagents | Potential Derivative (after hydrolysis) | Potential Application |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitrophenylacetaldehyde | Precursor for dyes, pharmaceuticals |
| Halogenation | Br₂, FeBr₃ | 4-Bromophenylacetaldehyde | Intermediate for cross-coupling reactions |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetylphenylacetaldehyde | Building block for complex molecules |
| Sulfonation | SO₃, H₂SO₄ | 4-Sulfophenylacetaldehyde | Surfactants, ion-exchange materials |
The systematic exploration of these derivatization reactions, coupled with modern catalytic methods and green chemistry principles, will expand the synthetic utility of this compound far beyond its current applications. nih.govyoutube.com
Advanced Materials Science Applications of this compound-Derived Polymers
The exploration of novel monomers is a cornerstone of advanced materials science, driving the development of polymers with unique properties and functionalities. While this compound, also known as phenylacetaldehyde diethyl acetal, is recognized for its role in other chemical syntheses, its potential as a monomer for creating advanced polymers remains a largely uncharted area of research. Current scientific literature does not provide specific examples of the polymerization of this compound to create polymers for advanced materials science applications.
The investigation into polymers derived from this compound could open new avenues in materials science. Theoretical explorations and future experimental work may focus on several key areas. The presence of the benzene ring and the diethoxy group suggests that polymers derived from this monomer could possess interesting thermal, mechanical, and optical properties.
Research in this area would likely begin with fundamental studies into the polymerization of this compound. This would involve exploring different polymerization techniques, such as addition or condensation polymerization, to synthesize polymers with varying molecular weights and architectures. Characterization of the resulting polymers would be a critical next step, focusing on understanding their chemical structure, morphology, and physical properties.
Potential, though currently hypothetical, applications for such polymers could span a range of advanced materials sectors. For instance, the aromatic nature of the monomer might impart high thermal stability and mechanical strength to the resulting polymers, making them candidates for engineering thermoplastics. The dielectric properties influenced by the ether linkages could also be of interest for applications in electronics and telecommunications.
To illustrate the type of data that would be crucial in this emerging research area, the following table outlines key properties that would need to be investigated for any newly synthesized polymer from this compound:
| Property | Potential Significance for Advanced Materials |
| Glass Transition Temperature (Tg) | Determines the temperature range in which the polymer transitions from a rigid to a more flexible state, crucial for defining its application temperature. |
| Thermal Decomposition Temperature (Td) | Indicates the thermal stability of the polymer, a key factor for high-temperature applications. |
| Tensile Strength and Modulus | Measures the polymer's mechanical strength and stiffness, essential for structural applications. |
| Refractive Index | An important optical property for applications in lenses, optical fibers, and coatings. |
| Dielectric Constant | A critical electrical property for applications in insulators, capacitors, and electronic packaging. |
Future research would need to generate and analyze this type of data to ascertain the true potential of this compound-derived polymers in advanced materials science. Without such foundational research, any discussion of their applications remains speculative. The scientific community has yet to publish findings in this specific niche, representing a clear opportunity for future investigation.
Q & A
Q. How can researchers optimize solvent systems to enhance the detection limits of this compound in environmental samples?
- Methodological Answer :
- Use solid-phase microextraction (SPME) with polydimethylsiloxane fibers to preconcentrate trace amounts .
- Pair with GC×GC-TOF/MS for high-resolution separation and identification in complex matrices .
- Adjust pH to stabilize the compound in aqueous phases (e.g., buffered at pH 7 to prevent hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
